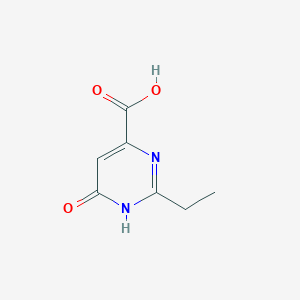

2-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.: 1267654-20-5

Cat. No.: VC16006144

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267654-20-5 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-5-8-4(7(11)12)3-6(10)9-5/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

| Standard InChI Key | BXQWLKTVPZPPAX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=CC(=O)N1)C(=O)O |

Introduction

Structural and Nomenclature Clarifications

Chemical Identity and Isomeric Considerations

| Property | 5-Carboxy Isomer (CID 21473456) | 4-Carboxy Isomer (Hypothetical) |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ |

| SMILES | CCC1=NC=C(C(=O)N1)C(=O)O | Not Available |

| InChIKey | TXNBXCNSEIEFPJ-UHFFFAOYSA-N | — |

| Predicted CCS (Ų) [M+H]+ | 133.3 | — |

Synthesis and Derivative Formation

Synthetic Routes for Related Pyrimidine Carboxylic Acids

While direct synthesis methods for the 4-carboxy isomer remain undocumented, analogous compounds provide insight into potential pathways. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a related ester) is synthesized via Biginelli-type multicomponent reactions involving urea, aldehydes, and β-keto esters . Adapting this method, substitution of the β-keto ester with a β-keto acid could theoretically yield the target carboxylic acid.

Hydrochloride Salt Formation

The hydrochloride salt of the 5-carboxy isomer (CID 132354266) is documented, with a molecular weight of 204.61 g/mol and the formula C₇H₉ClN₂O₃ . Salt formation typically enhances solubility and stability, suggesting that the 4-carboxy variant might similarly benefit from such derivatization.

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for the 5-carboxy isomer reveals adduct-specific CCS values, which are critical for mass spectrometry-based identification :

Table 2: Predicted CCS Values for [C₇H₈N₂O₃] Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.06078 | 133.3 |

| [M+Na]+ | 191.04272 | 145.1 |

| [M-H]- | 167.04622 | 131.8 |

Solubility and Partition Coefficients

Computational models predict moderate aqueous solubility for the 5-carboxy isomer due to the polar carboxylic acid group, with a calculated LogP (octanol-water partition coefficient) of ~0.5 . The 4-carboxy analog may exhibit similar solubility but could differ in crystal packing due to altered hydrogen-bonding patterns.

Research Gaps and Future Directions

Data Limitations and Validation Needs

The absence of experimental data for the 4-carboxy isomer underscores the need for targeted synthesis and characterization. Key steps include:

-

Synthesis Validation: Confirming the feasibility of Biginelli-like reactions for 4-carboxy derivatives.

-

Crystallographic Analysis: Resolving the crystal structure to assess intramolecular hydrogen bonding and conformation.

-

Biological Screening: Evaluating antimicrobial or enzymatic inhibition properties.

Computational Modeling Opportunities

Density functional theory (DFT) calculations could predict the stability and electronic properties of the 4-carboxy isomer relative to its 5-carboxy counterpart. Molecular dynamics simulations may further elucidate solubility and aggregation behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume